1-(2-Hydroxyethyl)aziridine-2-carbonitrile
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Overview
Description
1-(2-Hydroxyethyl)aziridine-2-carbonitrile is an organic compound that features a three-membered aziridine ring with a hydroxyethyl group and a nitrile group attached. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis and various industrial applications .
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)aziridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroethylamine with sodium cyanide, followed by cyclization to form the aziridine ring . Industrial production methods often involve the use of high temperatures and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
1-(2-Hydroxyethyl)aziridine-2-carbonitrile undergoes various chemical reactions due to the high strain of the aziridine ring. Common reactions include:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: The hydroxyethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)aziridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)aziridine-2-carbonitrile involves the nucleophilic attack on the aziridine ring, leading to ring opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)aziridine-2-carbonitrile can be compared to other aziridine derivatives such as aziridine-2-carboxylic acid and aziridine-2-carboxamide. While all these compounds share the aziridine ring, their reactivity and applications differ due to the presence of different functional groups. For example, aziridine-2-carboxylic acid derivatives are known for their use in medicinal chemistry as enzyme inhibitors , while aziridine-2-carboxamide has been studied for its anticancer properties .
Properties
CAS No. |
75984-74-6 |
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Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-7(5)1-2-8/h5,8H,1-2,4H2 |
InChI Key |
GCXHIGMSSJLGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CCO)C#N |
Origin of Product |
United States |
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